molecular formula C23H21N3O2S B2710293 3-(4-methoxyphenyl)-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide CAS No. 863594-47-2

3-(4-methoxyphenyl)-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide

Cat. No. B2710293
CAS RN: 863594-47-2
M. Wt: 403.5
InChI Key: WGPPSGHYPMVOHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methoxyphenyl)-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide is a useful research compound. Its molecular formula is C23H21N3O2S and its molecular weight is 403.5. The purity is usually 95%.
BenchChem offers high-quality 3-(4-methoxyphenyl)-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-methoxyphenyl)-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant and Anticancer Activity

A study by Tumosienė et al. (2020) explored the antioxidant and anticancer activities of novel derivatives related to the compound . These derivatives demonstrated significant antioxidant activity, outperforming known antioxidants like ascorbic acid in certain tests. Additionally, their anticancer efficacy was evaluated against human glioblastoma and breast cancer cell lines, with some compounds showing promising cytotoxic effects, particularly against glioblastoma cells (Tumosienė et al., 2020).

Synthesis and Characterization

Mahesha et al. (2021) detailed the synthesis of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors, showcasing the structural versatility and potential chemical applications of thiazolo[5,4-b]pyridin derivatives. This work highlights the structural characterization and the potential utility of these compounds in developing new chemical entities (Mahesha et al., 2021).

Photodynamic Therapy Applications

Research by Pişkin et al. (2020) on zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups, including thiazolo[5,4-b]pyridin moieties, demonstrated their significant potential in photodynamic therapy for cancer treatment. The compounds showed excellent fluorescence properties and high singlet oxygen quantum yield, crucial for effective Type II photodynamic therapy applications (Pişkin et al., 2020).

Anticonvulsant Agents

A study by Farag et al. (2012) synthesized heterocyclic compounds containing a sulfonamide thiazole moiety, showing significant anticonvulsive effects. This research suggests the potential neurological applications of thiazolo[5,4-b]pyridin-2-yl derivatives in developing new anticonvulsant medications (Farag et al., 2012).

properties

IUPAC Name

3-(4-methoxyphenyl)-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S/c1-15-5-9-17(22-26-19-4-3-13-24-23(19)29-22)14-20(15)25-21(27)12-8-16-6-10-18(28-2)11-7-16/h3-7,9-11,13-14H,8,12H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPPSGHYPMVOHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)CCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxyphenyl)-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.